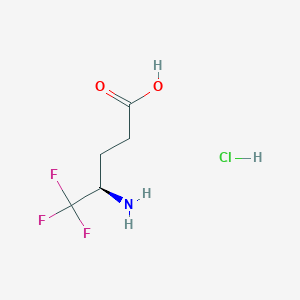
(R)-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into a pentanoic acid derivative. One common method includes the use of trifluoromethylation reagents under controlled conditions to ensure the desired stereochemistry. The amino group is then introduced through nucleophilic substitution reactions, followed by the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the trifluoromethyl group or the carboxylic acid moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or primary amines under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways involving amino acids and their derivatives.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Industry: Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
- ®-4-Amino-5,5,5-trifluoropentanoic acid
- (S)-4-Amino-5,5,5-trifluoropentanoic acid
- 4-Amino-5,5,5-trifluoropentanoic acid
Comparison: Compared to its analogs, ®-4-Amino-5,5,5-trifluoropentanoic acid hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The ®-enantiomer also provides specific stereochemical advantages in biological systems, potentially leading to higher efficacy and selectivity in its applications.
Propriétés
Formule moléculaire |
C5H9ClF3NO2 |
|---|---|
Poids moléculaire |
207.58 g/mol |
Nom IUPAC |
(4R)-4-amino-5,5,5-trifluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(9)1-2-4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1 |
Clé InChI |
PBVOWYVDAMNWQT-AENDTGMFSA-N |
SMILES isomérique |
C(CC(=O)O)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C(CC(=O)O)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
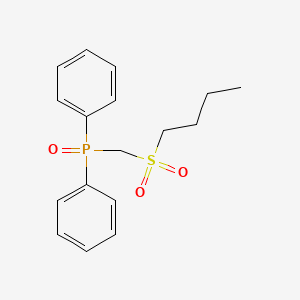
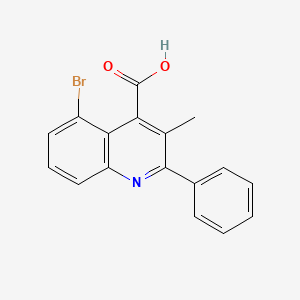
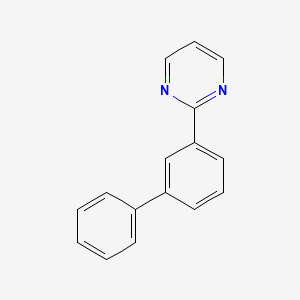

![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
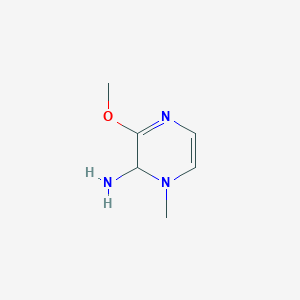



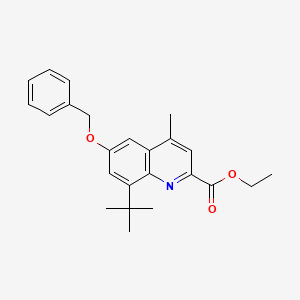
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
